molecular formula C16H13BrClFO3 B3647671 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde

3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B3647671
M. Wt: 387.63 g/mol
InChI Key: QXCWFNHRKQGODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of bromine, chlorine, fluorine, and ethoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Etherification: The formation of an ether bond between the benzaldehyde and the 2-chloro-6-fluorobenzyl group.

    Ethoxylation: The addition of an ethoxy group to the aromatic ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzoic acid.

    Reduction: 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxybenzaldehyde: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both halogen atoms and an ethoxy group makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

3-bromo-4-[(2-chloro-6-fluorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClFO3/c1-2-21-15-7-10(8-20)6-12(17)16(15)22-9-11-13(18)4-3-5-14(11)19/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCWFNHRKQGODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.